4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
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Overview
Description
4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. This compound is characterized by a fused ring system that includes both pyridine and pyrimidine rings, with a chlorine atom at the 4th position and a methyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-4-chloropyrimidine with 2-methyl-1,3-butadiene under acidic conditions to form the desired compound . The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (base or acid catalysts).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives with altered oxidation states.
Scientific Research Applications
4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact molecular pathways involved may vary depending on the specific kinase targeted by the compound.
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- 4-Chloro-2-methyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidine
- 4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical and biological properties. Its ability to act as a kinase inhibitor sets it apart from other similar compounds, making it a valuable candidate for drug development and other scientific research applications .
Properties
Molecular Formula |
C8H10ClN3 |
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Molecular Weight |
183.64 g/mol |
IUPAC Name |
4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C8H10ClN3/c1-5-11-7-2-3-10-4-6(7)8(9)12-5/h10H,2-4H2,1H3 |
InChI Key |
KNVJTXIDCPJNRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CNCC2)C(=N1)Cl |
Origin of Product |
United States |
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